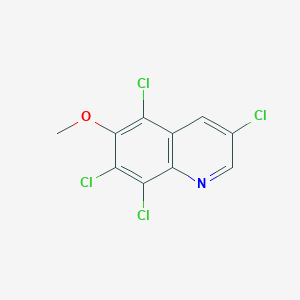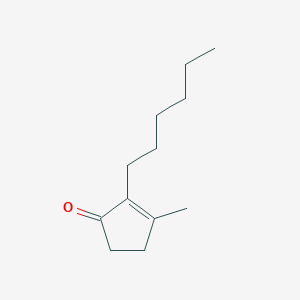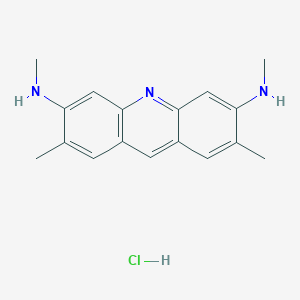
(3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a naphthyl group attached to a benzofuran core through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one typically involves the condensation of 2-hydroxybenzaldehyde with 2-naphthaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogenation using halogens (Cl2, Br2), nitration using nitric acid and sulfuric acid, alkylation using alkyl halides and a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro derivatives, alkylated derivatives.
Aplicaciones Científicas De Investigación
(3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of (3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its ability to interact with cellular membranes and proteins can contribute to its antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2-(naphthalen-2-ylmethylidene)benzofuran-3-one
- 2-(naphthalen-2-ylmethylidene)-1H-indene-3-one
- (E)-3-(naphthalen-2-ylmethylidene)-2H-chromen-2-one
Uniqueness
(3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
1092-33-7 |
|---|---|
Fórmula molecular |
C19H12O2 |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
(3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one |
InChI |
InChI=1S/C19H12O2/c20-19-17(16-7-3-4-8-18(16)21-19)12-13-9-10-14-5-1-2-6-15(14)11-13/h1-12H/b17-12- |
Clave InChI |
DSPBSKNTHSXSMG-ATVHPVEESA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)/C=C\3/C4=CC=CC=C4OC3=O |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C=C3C4=CC=CC=C4OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



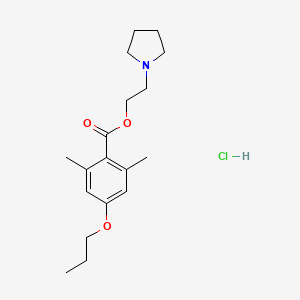
![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)
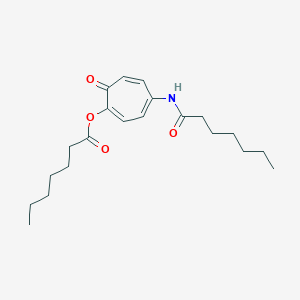
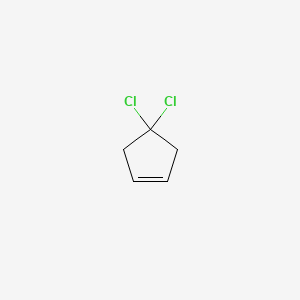
![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
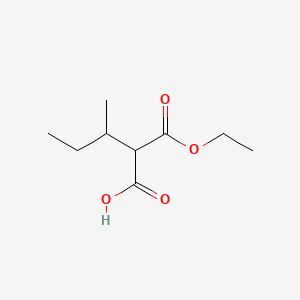
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)
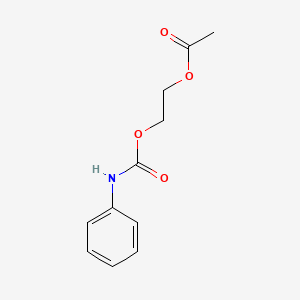
![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)
